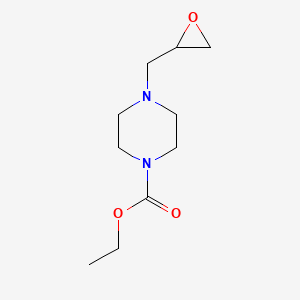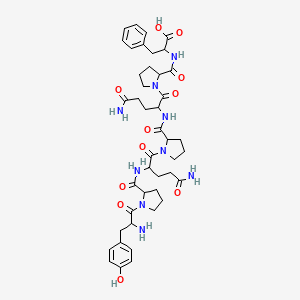
2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities. This particular compound features a fluorine atom at the 7th position and methyl groups at the 2nd and 4th positions on the indole ring, with an ethanamine side chain attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-2,4-dimethylindole. This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Side Chain Introduction: The ethanamine side chain is introduced via a nucleophilic substitution reaction. This involves the reaction of the 3-position of the indole ring with an appropriate ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the indole ring.
Substitution: The ethanamine side chain can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the synthesis of dyes and pigments due to the chromophoric properties of the indole ring.
Mechanism of Action
The mechanism of action of 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine: Similar structure but with different positions of fluorine and methyl groups.
2-(7-Fluoro-1H-indol-3-yl)ethanamine: Lacks the methyl groups at the 2nd and 4th positions.
2-(7-Chloro-2,4-dimethyl-1H-indol-3-yl)ethanamine: Chlorine atom instead of fluorine at the 7th position.
Uniqueness
The unique combination of fluorine and methyl groups in 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
Properties
Molecular Formula |
C12H15FN2 |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C12H15FN2/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12/h3-4,15H,5-6,14H2,1-2H3 |
InChI Key |
DAGRHVFDJBPRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)F)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




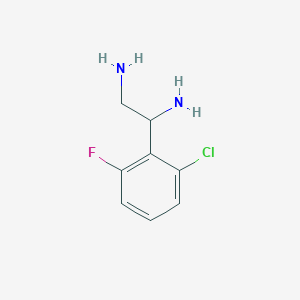

![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)


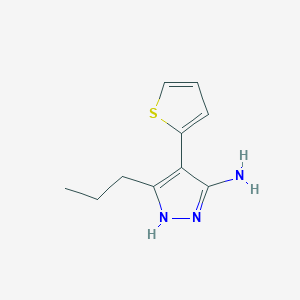
![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
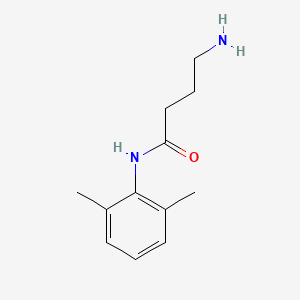
![Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-](/img/structure/B12113059.png)
